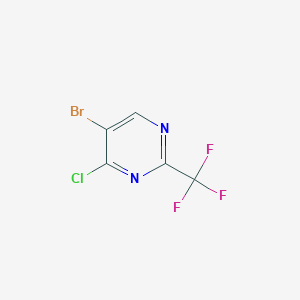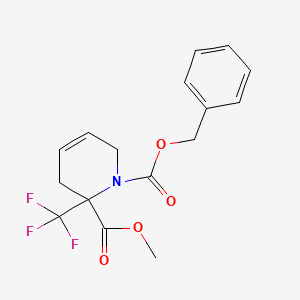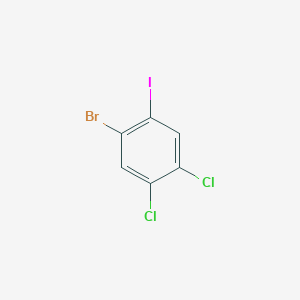
(2-Chloro-6-iodophenyl)methanol
Übersicht
Beschreibung
“(2-Chloro-6-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO . It has a molecular weight of 268.48 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “(2-Chloro-6-iodophenyl)methanol” involves several stages. One method involves the reaction of alcohols with a hydrogen halide, producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl . The reaction is acid-catalyzed .Molecular Structure Analysis
The InChI code for “(2-Chloro-6-iodophenyl)methanol” is 1S/C7H6ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Alcohols like “(2-Chloro-6-iodophenyl)methanol” can undergo various reactions. For instance, they can be converted into alkyl halides under acidic conditions by an SN2 mechanism . In these reactions, the function of the acid is to produce a protonated alcohol. The halide ion then displaces a molecule of water (a good leaving group) from carbon, producing an alkyl halide .Physical And Chemical Properties Analysis
“(2-Chloro-6-iodophenyl)methanol” is a solid compound . It has a molecular weight of 268.48 and a molecular formula of C7H6ClIO .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
(2-Chloro-6-iodophenyl)methanol is a compound of interest in the field of organic synthesis and catalysis. Its applications are seen in the synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation reactions. This process shows advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Furthermore, its role is highlighted in catalytic oxidation of secondary alcohols, where certain complexes involving related structures are used as catalysts or catalyst precursors in solvent-free, microwave-assisted oxidation, offering an efficient route to corresponding ketones (M. Alexandru et al., 2014).
Molecular Structure Analysis
The molecular structure and interaction studies involving similar chloro and methanol-containing compounds have provided insights into the nature of chemical bonding, stability, and reactivity. For instance, a study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone revealed its crystalline structure and intermolecular hydrogen bonding, which is crucial for understanding the molecular arrangement and stability of such compounds (B. Lakshminarayana et al., 2009).
Environmental Chemistry
In environmental chemistry, derivatives of (2-Chloro-6-iodophenyl)methanol are used to study the impact of solvents like methanol on lipid dynamics in biological membranes. This research has implications for understanding the role of methanol and similar solvents in biomembrane studies, potentially affecting the structure-function relationship associated with bilayer composition and cellular processes (Michael H. L. Nguyen et al., 2019).
Photocatalysis and Material Science
Studies involving photocyclization reactions in methanol have led to the synthesis of complex organic structures, demonstrating the potential of (2-Chloro-6-iodophenyl)methanol and its derivatives in photocatalysis and material science. These reactions facilitate the formation of novel organic compounds, which can be crucial for developing new materials and chemicals with specific properties (Aarti Dalal et al., 2017).
Chemical Analysis and Spectroscopy
The compound's utility extends to chemical analysis and spectroscopy, where it plays a role in characterizing and studying the interaction between different chemical species. For example, the competition between hydrogen and halogen bonds in a [CH3OH-CCl4] complex has been studied, providing insights into the specific interactions that govern the behavior of such mixtures and their implications for atmospheric chemistry and industrial applications (D. Pal et al., 2020).
Wirkmechanismus
The mechanism of action of “(2-Chloro-6-iodophenyl)methanol” in chemical reactions often involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as the substrate . The SN1 mechanism is illustrated by the reaction of tert-butyl alcohol and aqueous hydrochloric acid .
Eigenschaften
IUPAC Name |
(2-chloro-6-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTCNEDHRBWSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-iodophenyl)methanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


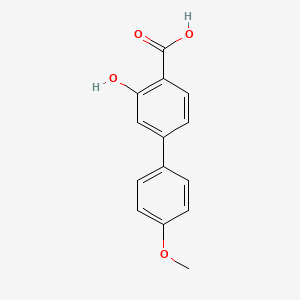
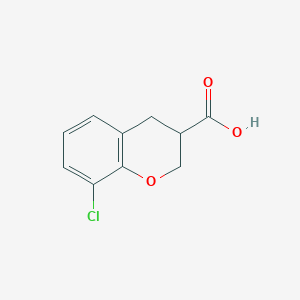

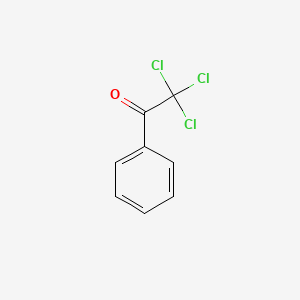

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
